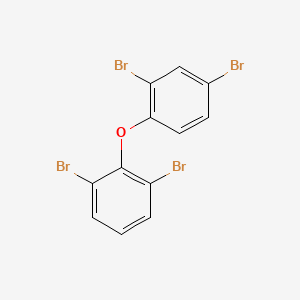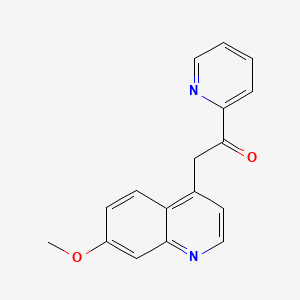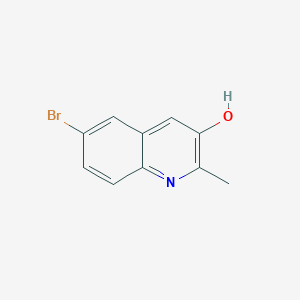
2,2',4,6'-Tétrabromodiphényléther
Vue d'ensemble
Description
2,2',4,6'-Tetrabromodiphenyl ether (TBDEE) is a brominated flame retardant (BFR) used in a wide variety of products, ranging from electronics, furniture, and textiles to building materials. It is one of the most widely used BFRs due to its effectiveness at reducing the flammability of materials. This compound has been studied extensively in recent years due to its potential to bioaccumulate in the environment and its potential to cause adverse health effects.
Applications De Recherche Scientifique
Impact immunologique
BDE-47: a fait l'objet d'études pour ses effets sur le système immunitaire. Des recherches indiquent qu'il peut moduler le profil intracellulaire des microARN (miARN) et la biogenèse des petites vésicules extracellulaires (sEV) dans les macrophages . Cette modulation peut exacerber la réponse pro-inflammatoire, ce qui a des implications pour comprendre comment l'exposition au BDE-47 affecte la fonction immunitaire.
Décontamination environnementale
Une nouvelle technique impliquant le zinc zéro-valent couplé à l'acide ascorbique a été développée pour débromer le BDE-47, le convertissant en formes moins toxiques . Ce processus est important pour la décontamination environnementale, offrant une méthode pour réduire la toxicité du BDE-47 dans les eaux usées et potentiellement d'autres environnements contaminés.
Évaluation toxicologique
L'agence américaine de protection de l'environnement (EPA) a mené des examens sur les dangers pour la santé humaine et les évaluations dose-réponse du BDE-47 . Comprendre l'impact toxicologique du BDE-47 est crucial à des fins réglementaires et pour évaluer les risques pour la santé humaine.
Dégradation photocatalytique
Des études ont comparé les réactions photocatalytiques (PCR) et la photolyse pour la dégradation du BDE-47 . Ces résultats sont importants pour développer des méthodes pour décomposer le BDE-47 dans l'environnement, en particulier dans les masses d'eau où il peut s'accumuler.
Recherche en biologie du développement
Le BDE-47 s'est avéré perturber le développement du poisson-zèbre, affectant la perception visuelle et la formation osseuse . L'étude de ses effets sur le profilage de l'expression des miARN chez les larves de poissons-zèbres fournit des informations sur les mécanismes moléculaires de la toxicité développementale.
Études sur la santé reproductive
Des recherches ont caractérisé les effets du BDE-47 sur la fonction testiculaire et la spermatogenèse . Cela est particulièrement pertinent pour étudier les effets sur la santé reproductive des polluants environnementaux et pour comprendre les implications plus larges de l'exposition au BDE-47 sur la fertilité.
Mécanisme D'action
Target of Action
2,2’,4,6’-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the retina and thyroid gland . It disrupts retina morphologies and related gene expressions, affecting vision development . In the thyroid gland, BDE-47 interferes with hormone synthesis, reducing thyroid hormone circulation and tissue level .
Mode of Action
BDE-47 interacts with its targets by modulating the intracellular miRNA profile, small extracellular vesicle (sEV) biogenesis, and their miRNA cargo . It induces epigenetic effects in cells, altering the expression of a set of intracellular miRNAs involved in biological pathways regulating estrogen-mediated signaling and immune responses .
Biochemical Pathways
BDE-47 affects several biochemical pathways. It is biodegraded by fungi like Phanerochaete chrysosporium, with extracellular enzymes playing a crucial role in decomposition . The degradation process involves hydroxylation, leading to the formation of mono-hydroxylated PBDEs and bromophenols . BDE-47 also modulates pathways related to M1/M2 differentiation .
Pharmacokinetics
It is known that bde-47 has lipophilic and bioaccumulative characteristics , suggesting that it can be absorbed and accumulated in tissues. More research is needed to fully understand its ADME properties.
Result of Action
The action of BDE-47 leads to several molecular and cellular effects. It impairs retina morphologies and related gene expressions, affecting vision development . It also disrupts thyroid function, leading to reduced thyroid hormone circulation and tissue level . Moreover, BDE-47 can perturb the innate immune response, exacerbating pro-inflammatory responses .
Action Environment
BDE-47 is a prominent environmental pollutant detected in various environments and in animal and human tissues . Environmental factors like the presence of heavy metals can influence its action, efficacy, and stability . For instance, the presence of Cd2+ affects the biodegradation of BDE-47 by fungi .
Propriétés
IUPAC Name |
1,3-dibromo-2-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBBBTLDLKYGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616285 | |
| Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189084-57-9 | |
| Record name | 2,2',4,6'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,6'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48056F316C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol](/img/structure/B1628116.png)









